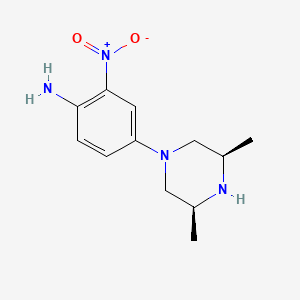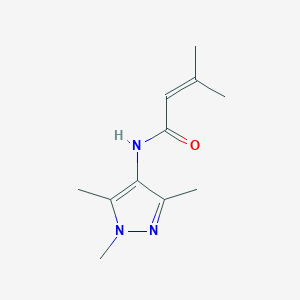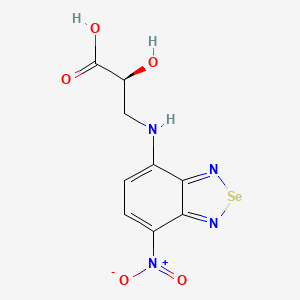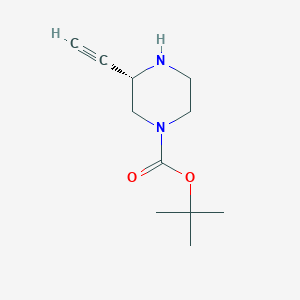
(S)-tert-Butyl 3-ethynylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethynyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-ethynylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group followed by the introduction of the ethynyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate. This intermediate can then be reacted with an ethynylating agent such as ethynyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for tert-butyl (S)-3-ethynylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more sustainable reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-ethynylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-3-ethynylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
tert-Butyl (S)-3-ethynylmorpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
tert-Butyl (S)-3-ethynylpiperazine-1-carboxylate is unique due to the presence of both the ethynyl group and the piperazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-ethynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3/t9-/m0/s1 |
InChI Key |
SHCJWUXVYVUARU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


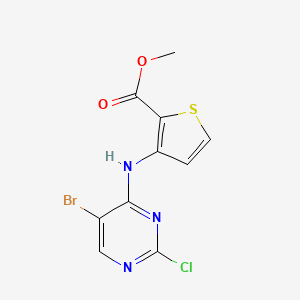
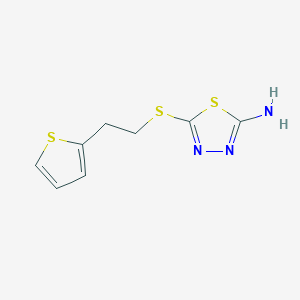
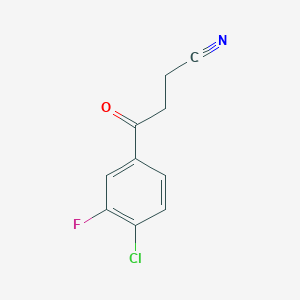
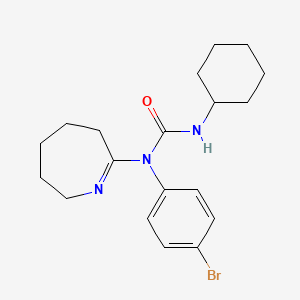
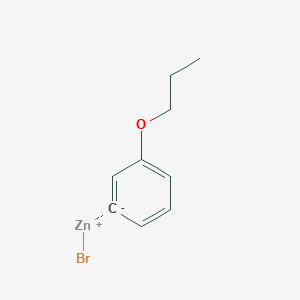
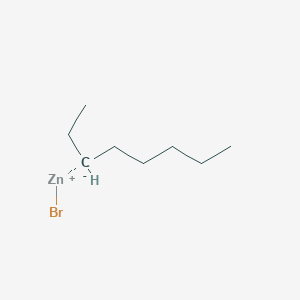
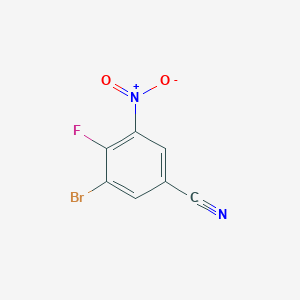
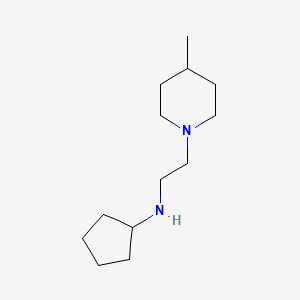
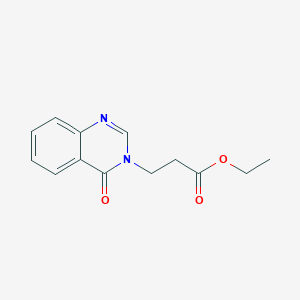
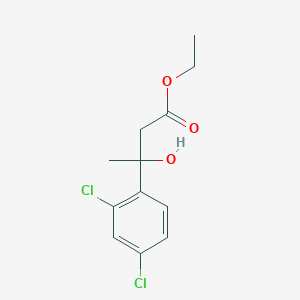
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
